![molecular formula C10H14N4O2 B2390125 rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans CAS No. 2059911-00-9](/img/structure/B2390125.png)
rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans
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Description
Rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.248. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Potassium-Competitive Acid Blockers
A study led by Palmer et al. (2007) explored the synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, highlighting their properties as potential potassium-competitive acid blockers (P-CABs). The research focused on the synthetic pathways and the influence of substituents on biological activity, revealing compounds with improved in vivo activity and favorable physicochemical properties (Palmer et al., 2007).
Functionalization Reactions of Pyrazole Derivatives
Yıldırım et al. (2005) discussed the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine, leading to novel pyrazole derivatives. This study provides insight into the synthetic approaches and the spectroscopic determination of the compounds' structures (Yıldırım et al., 2005).
Magnetic and Spectroscopic Characterization of Diruthenium Complexes
Research by Kumbhakar et al. (2008) on meso and rac diastereomers of a p-quinonoid-bridged diruthenium complex provided valuable insights into the intramolecular valence and spin interactions. The study's findings contribute to the understanding of redox potentials, absorption spectra, and magnetic properties of these complexes (Kumbhakar et al., 2008).
Luminescence and Magnetic Properties of Novel Complexes
Hu et al. (2019) synthesized and characterized five complexes based on a new racemic tetraoxaspiro ligand. Their study examined the structural diversity, coordination preferences, and the impact on luminescence and magnetic properties, providing insights into the potential applications of these complexes in materials science (Hu et al., 2019).
Antiallergic Activity of Pyrazolopyridines
A study by Nohara et al. (1985) on the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated the compounds' significant antiallergic activity, highlighting the influence of substituents on the activity and the potential for clinical application (Nohara et al., 1985).
properties
IUPAC Name |
(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-8(15)5-6(10(11)16)9(13)7-3-4-12-14(7)2/h3-4,6,9H,5H2,1-2H3,(H2,11,16)/t6-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZWLUWVBMYNCZ-RCOVLWMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC=NN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CC=NN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans |
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